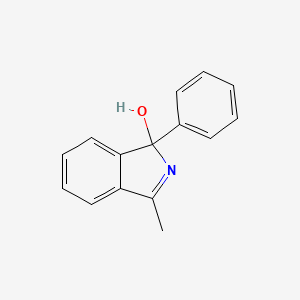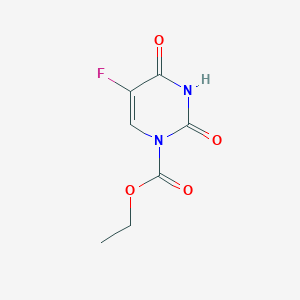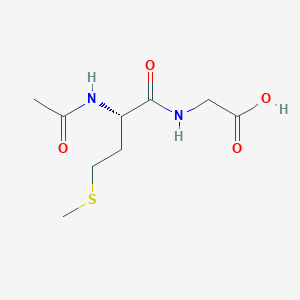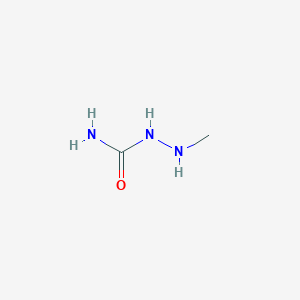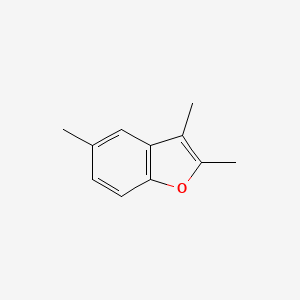![molecular formula C13H16BrN3O7 B14706636 Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide CAS No. 13797-68-7](/img/structure/B14706636.png)
Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitrophenoxy group, and an oxobutanoate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where different acyclic and cyclic amines react with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bases like triethylamine (TEA) and solvents like tetrahydrofuran (THF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products depending on the extent of the reaction.
科学的研究の応用
Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitrophenoxy group can interact with enzymes involved in oxidative stress pathways, while the amino group can form hydrogen bonds with various biological targets .
類似化合物との比較
Similar Compounds
4-Nitrophenyl chloroformate derivatives: These compounds share the nitrophenoxy group and exhibit similar reactivity in nucleophilic substitution reactions.
Amino acid derivatives: Compounds with similar amino and oxobutanoate moieties, used in peptide synthesis and other biochemical applications.
Uniqueness
Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13797-68-7 |
|---|---|
分子式 |
C13H16BrN3O7 |
分子量 |
406.19 g/mol |
IUPAC名 |
methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide |
InChI |
InChI=1S/C13H15N3O7.BrH/c1-22-11(17)6-10(14)13(19)15-7-12(18)23-9-4-2-8(3-5-9)16(20)21;/h2-5,10H,6-7,14H2,1H3,(H,15,19);1H |
InChIキー |
NLKHICMUNHJORJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


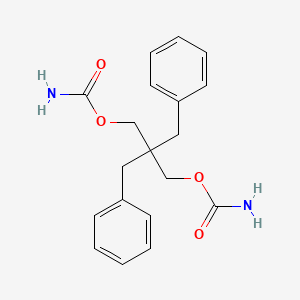
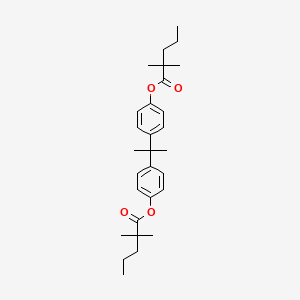
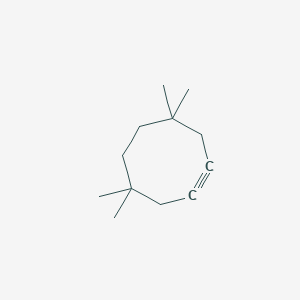
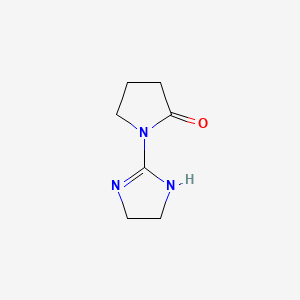
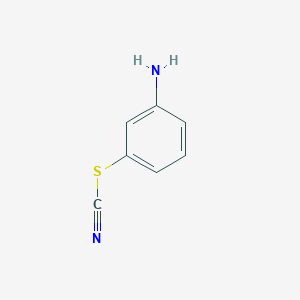
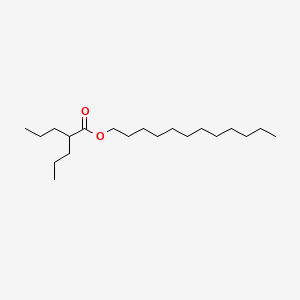
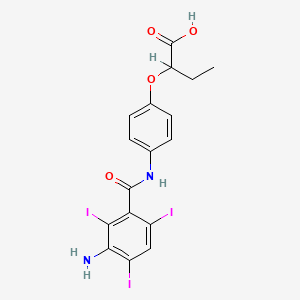
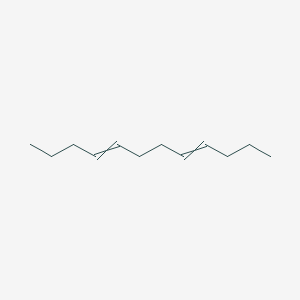
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
